

Application Notes and Protocols for FGFR1 Inhibitor 7 (F1-7)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, when dysregulated, plays a crucial role in the development and progression of various cancers.[1][2] **FGFR1 inhibitor 7**, also referred to as F1-7, is a potent and selective small molecule inhibitor of FGFR kinases.[3] These application notes provide detailed protocols for in vitro assays to characterize the activity of F1-7, enabling researchers to assess its biochemical potency and cellular effects.

Quantitative Data Summary

The inhibitory activity of F1-7 has been quantified against both recombinant FGFR kinases and cancer cell lines. The available data is summarized in the table below for easy comparison.

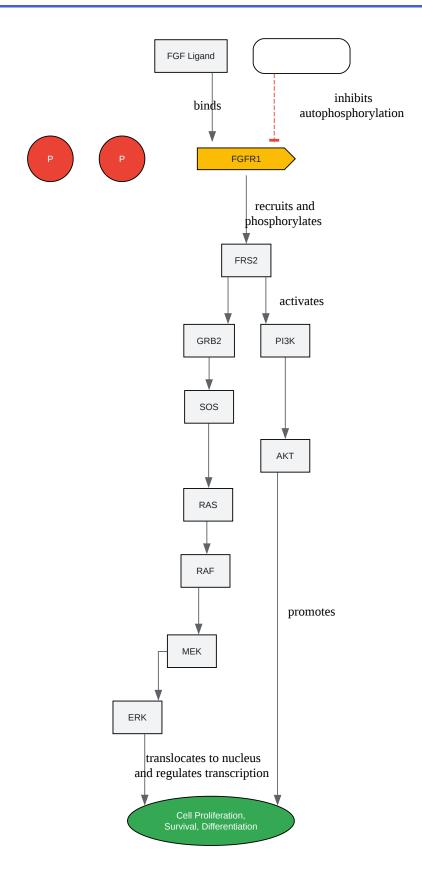


Target	Assay Type	IC50 Value	Cell Line	Reference
Recombinant FGFR1	Biochemical Kinase Assay	10 nM	N/A	[3]
Recombinant FGFR2	Biochemical Kinase Assay	21 nM	N/A	[3]
Recombinant FGFR3	Biochemical Kinase Assay	50 nM	N/A	[3]
Recombinant FGFR4	Biochemical Kinase Assay	4.4 nM	N/A	[3]
HCT-116	Cell Viability (MTT Assay)	~1-2 μM	Colon Cancer	[3]
RKO	Cell Viability (MTT Assay)	~1-2 μM	Colon Cancer	[3]
SW620	Cell Viability (MTT Assay)	~1-2 μM	Colon Cancer	[3]

Signaling Pathway

The diagram below illustrates the canonical FGFR1 signaling pathway, which is inhibited by F1-7. Upon binding of a fibroblast growth factor (FGF) ligand, FGFR1 dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2]





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Caption: FGFR1 Signaling Pathway and Point of Inhibition by F1-7.



Experimental Protocols

Herein are detailed protocols for key in vitro assays to evaluate the efficacy of **FGFR1 inhibitor 7** (F1-7).

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is adapted for determining the IC50 value of F1-7 against recombinant FGFR1 kinase. The ADP-Glo[™] Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[4][5][6][7]

Experimental Workflow:

Caption: Workflow for In Vitro Kinase Assay using ADP-Glo™.

Materials:

- FGFR1 Inhibitor 7 (F1-7)
- Recombinant Human FGFR1 protein
- Poly(Glu, Tyr) 4:1 peptide substrate
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- White, opaque 384-well plates
- Multichannel pipettes
- Luminometer

Procedure:

• Compound Preparation: Prepare a serial dilution of F1-7 in DMSO, and then dilute in kinase buffer to the desired concentrations.



- Assay Setup: In a 384-well plate, add 1 μL of the diluted F1-7 or DMSO (vehicle control).
- Enzyme Addition: Add 2 μL of FGFR1 enzyme solution to each well.
- Reaction Initiation: Add 2 μL of a substrate/ATP mixture to each well to start the kinase reaction. The final concentrations should be optimized, but a starting point is 25 μM ATP and 0.2 μg/μL substrate.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- Reaction Termination: Add 5 µL of ADP-Glo[™] Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- Incubation: Incubate for 40 minutes at room temperature.
- Signal Generation: Add 10 μL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the substrate for luciferase.
- Incubation: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
- Data Acquisition: Measure the luminescence using a plate-reading luminometer.
- Data Analysis: Plot the luminescence signal against the logarithm of the F1-7 concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic or cytostatic effects of F1-7 on cancer cell lines, such as HCT-116, RKO, and SW620.[3]

Materials:

- **FGFR1** Inhibitor **7** (F1-7)
- Cancer cell lines (e.g., HCT-116, RKO, SW620)
- Complete cell culture medium



- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding: Seed 3,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of F1-7 in complete culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a positive control if desired.
- Incubation: Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO₂.
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the F1-7 concentration to determine the IC50 value.

Western Blotting for FGFR1 Phosphorylation



This protocol is to assess the ability of F1-7 to inhibit the phosphorylation of FGFR1 and its downstream effectors (e.g., ERK) in a cellular context.[3][8][9][10][11][12]

Materials:

- **FGFR1** Inhibitor **7** (F1-7)
- Cancer cell line with active FGFR1 signaling
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (anti-phospho-FGFR1, anti-FGFR1, anti-phospho-ERK, anti-ERK, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment: Seed cells and allow them to adhere. Treat with various concentrations of F1-7 for a specified time (e.g., 24 hours).[3]
- Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Separate 20-30 μg of protein per sample by SDS-PAGE.



- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times with TBST.
- Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Wash the membrane three times with TBST.
- Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
- Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Colony Formation Assay

This assay evaluates the long-term effect of F1-7 on the ability of single cells to proliferate and form colonies.[13][14][15][16][17]

Materials:

- FGFR1 Inhibitor 7 (F1-7)
- Cancer cell line
- Complete cell culture medium
- 6-well plates
- Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:



- Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
- Compound Treatment: The following day, treat the cells with various concentrations of F1-7.
- Incubation: Incubate the plates for 7-14 days, replacing the medium with fresh medium containing F1-7 every 2-3 days.
- Colony Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol, and stain with crystal violet solution for 10-20 minutes.
- Washing and Drying: Gently wash the wells with water and allow the plates to air dry.
- Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
- Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the vehicle control.

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Methodological & Application





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